molecular formula C12H17NO2 B1270334 (R)-(4-benzylmorpholin-2-yl)methanol CAS No. 943442-96-4

(R)-(4-benzylmorpholin-2-yl)methanol

Cat. No. B1270334
M. Wt: 207.27 g/mol
InChI Key: WQNIKIMRIXHNFF-GFCCVEGCSA-N
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Description

Synthesis Analysis

The benzomorphan skeleton, to which (R)-(4-benzylmorpholin-2-yl)methanol is related, demonstrates the significant role stereochemistry and modifications at phenolic hydroxyl groups and basic nitrogen play in targeting specific compounds for synthesis of drug candidates for different targets, indicating a versatile structure for synthesis of various compounds (Turnaturi et al., 2018).

Molecular Structure Analysis

Analysis on the catalytic performance of catalysts for methanol carbonylation suggests a deep understanding of molecular interactions and structure-function relationships essential for optimizing chemical synthesis, which can be extrapolated to the study of (R)-(4-benzylmorpholin-2-yl)methanol (Ren, 2023).

Chemical Reactions and Properties

Mechanism studies, such as those on olefin synthesis from methanol and dimethyl ether over zeolite catalysts, offer insights into the reactivity and chemical properties of related compounds. Understanding the mechanisms, including oxonium ylide, carbene, carbocationic pathways, provides a foundation for predicting reactions involving (R)-(4-benzylmorpholin-2-yl)methanol (Khadzhiev et al., 2014).

Physical Properties Analysis

The study of methanol as a liquid hydrogen carrier and its conversion processes, including steam reforming and partial oxidation, highlights the importance of understanding physical properties such as phase behavior, solubility, and thermal stability which are crucial for handling and application of (R)-(4-benzylmorpholin-2-yl)methanol (García et al., 2021).

Chemical Properties Analysis

The comprehensive review on the use of methanol in internal combustion engines, including blending with diesel/biodiesel/ethanol, provides insights into the combustion characteristics and emissions. Such analyses are pertinent to understanding the chemical properties of (R)-(4-benzylmorpholin-2-yl)methanol in various reactions and its potential environmental impact (Pandey, 2022).

Scientific Research Applications

Synthesis in Pharmaceutical Intermediates

A key application of (R)-(4-benzylmorpholin-2-yl)methanol is in the synthesis of pharmaceutical intermediates. For example, it has been utilized in the practical synthesis of Chiral 2-Morpholine, specifically in the production of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate. This compound is a crucial starting material for a phase 2 investigational drug candidate at Eli Lilly and Company. The synthesis involves a resolution of a morpholine amide intermediate and a high-yielding Grignard reaction (Kopach et al., 2009).

Applications in Organic Synthesis

(R)-(4-benzylmorpholin-2-yl)methanol is also significant in organic synthesis. It is involved in the synthesis of imidazole derivatives, which can be converted into carbonyl compounds. This showcases the compound's role as a versatile reagent in organic chemistry, enabling the creation of various chemical structures (Ohta et al., 1987).

Catalysis and Hydrogen Transfer

Another significant application is in catalysis, particularly in hydrogen transfer between alcohols and carbonyl compounds. This application is demonstrated in studies involving ruthenium(II)-catalyzed hydrogen transfer, which indicate the potential of (R)-(4-benzylmorpholin-2-yl)methanol in facilitating asymmetric transformations in chemical reactions (Yamakawa et al., 2000).

Electrocatalytic Oxidation

(R)-(4-benzylmorpholin-2-yl)methanol finds applications in the field of electrocatalysis as well. It is used in the electrochemical oxidation of methanol to formic acid, demonstrating its utility in energy technologies such as Direct Methanol Fuel Cells (DMFC) applications. This is an example of its role in advancing renewable energy technologies (Yaqoob et al., 2019).

Safety And Hazards

Methanol can be fatal if swallowed. If swallowed there is a risk of blindness. It is toxic if swallowed, in contact with skin or if inhaled .

Future Directions

The production of methanol from CO2, as well as the main existing problems, are covered in detail in recent research. The development of new catalysts, new routes, and new technologies for CO2 conversion is a future direction .

properties

IUPAC Name

[(2R)-4-benzylmorpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNIKIMRIXHNFF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353045
Record name (R)-(4-benzylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(4-benzylmorpholin-2-yl)methanol

CAS RN

943442-96-4
Record name (R)-(4-benzylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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